N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylacetamide
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Overview
Description
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylacetamide is a chemical compound that belongs to the class of dibenzazepine derivatives. This compound is known for its unique structure, which includes a dibenzazepine core with a methylacetamide group attached. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylacetamide typically involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylacetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has been investigated for its potential biological activities, including its effects on various biological pathways.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain medical conditions.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 10,11-dihydro-5H-dibenzo[b,f]azepine
- Iminodibenzyl
- 2,2’-Iminobibenzyl
Uniqueness
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylacetamide is unique due to its specific structure, which includes a methylacetamide group attached to the dibenzazepine core
Properties
Molecular Formula |
C17H18N2O |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylacetamide |
InChI |
InChI=1S/C17H18N2O/c1-13(20)18(2)19-16-9-5-3-7-14(16)11-12-15-8-4-6-10-17(15)19/h3-10H,11-12H2,1-2H3 |
InChI Key |
CUOFQDKBXWQUKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)N1C2=CC=CC=C2CCC3=CC=CC=C31 |
solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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